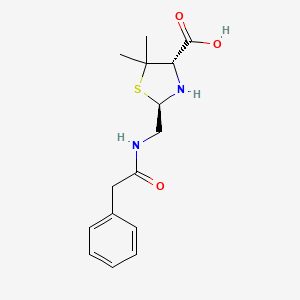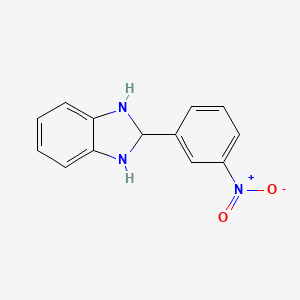
P-TOLUNITRILE-D7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Tolunitrile-D7 (also known as PTN-D7) is an isotopically labeled organic compound with a wide range of applications in scientific research. It is a derivative of toluene, a common aromatic hydrocarbon, and is synthesized in a laboratory setting. It is used in a variety of studies, including those involving biochemical and physiological effects, as well as in experiments to develop new synthetic methods. PTN-D7 is unique in that it is a stable and non-toxic compound that can be used in a variety of methods, making it a valuable tool in the laboratory.
Applications De Recherche Scientifique
Organic Synthesis
p-Tolunitrile-D7: is widely used in organic synthesis as a precursor to other chemical compounds. Its nitrile group can undergo various reactions to form amides, acids, and amines, which are fundamental building blocks in organic chemistry. For instance, it can be used in the synthesis of aryl amines , which are essential in the production of pharmaceuticals and agrochemicals .
Photocatalysis Research
In the field of photocatalysis, p-Tolunitrile-D7 serves as a substrate for testing new photocatalysts. It has been used in studies involving the oxygenation of ring-substituted toluenes to yield corresponding aldehydes, with applications in environmental remediation and green chemistry .
Material Science
p-Tolunitrile-D7: is utilized in material science research, particularly in the development of novel polymers and resins. Its chemical structure allows for the introduction of nitrile functionality into polymers, which can enhance thermal stability and chemical resistance .
Analytical Chemistry
In analytical chemistry, p-Tolunitrile-D7 can be used as a standard or reference compound in various spectroscopic methods, including NMR and IR spectroscopy . Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods .
Medicinal Chemistry
The compound finds applications in medicinal chemistry for the design and synthesis of bioactive moleculesp-Tolunitrile-D7 can be a starting material for the synthesis of compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents .
Agrochemical Research
In agrochemical research, p-Tolunitrile-D7 is used to create new pesticides and herbicides. Its ability to be transformed into various derivatives makes it a versatile compound for developing new formulations that can control pests and weeds effectively .
Mécanisme D'action
Target of Action
P-TOLUNITRILE-D7, also known as 4-Cyanotoluene , is a derivative of p-Tolunitrile It’s known that nitriles, such as p-tolunitrile, often target enzymes or proteins that can catalyze their hydrolysis, leading to the formation of carboxylic acids and ammonia .
Mode of Action
A ring-substituted toluene like p-tolunitrile, which has an electron-withdrawing substituent, is known to be oxygenated by molecular oxygen to yield the corresponding aldehyde . This reaction is facilitated by a photocatalyst under photoirradiation with an Hg lamp . It’s plausible that P-TOLUNITRILE-D7 may undergo similar reactions.
Biochemical Pathways
Given its structural similarity to p-tolunitrile, it might be involved in similar biochemical transformations, such as the oxygenation process mentioned above .
Pharmacokinetics
P-Tolunitrile, for instance, is very soluble in alcohol and diethyl ether but insoluble in water . These properties could influence the ADME characteristics of P-TOLUNITRILE-D7.
Result of Action
Based on the known reactions of p-tolunitrile, it can be inferred that the compound might lead to the production of specific aldehydes upon oxygenation . These aldehydes could further participate in various biochemical reactions, potentially influencing cellular processes.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of P-TOLUNITRILE-D7 involves the conversion of p-tolunitrile to P-TOLUNITRILE-D7 by using deuterium oxide (D2O) as a deuterium source.", "Starting Materials": [ "p-tolunitrile", "deuterium oxide (D2O)" ], "Reaction": [ "Step 1: Dissolve p-tolunitrile in deuterium oxide (D2O)", "Step 2: Heat the mixture at a temperature of 100-120°C for 24-48 hours", "Step 3: Cool the reaction mixture to room temperature", "Step 4: Isolate the product by filtration or extraction", "Step 5: Purify the product by recrystallization or chromatography" ] } | |
Numéro CAS |
1219804-01-9 |
Formule moléculaire |
C8D7N |
Poids moléculaire |
124.19 |
Synonymes |
P-TOLUNITRILE-D7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



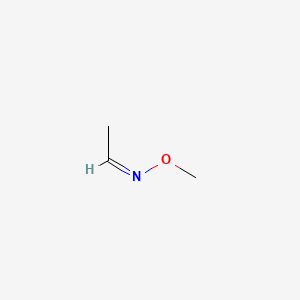
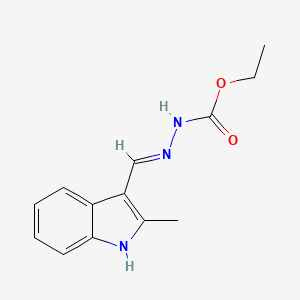
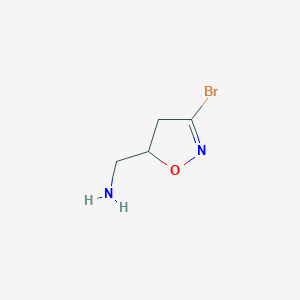
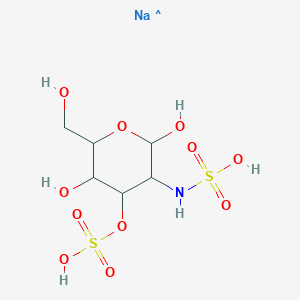
![4-[(1S)-1-amino-2-methylpropyl]phenol](/img/structure/B1142727.png)
